molecular formula C21H25Cl2F3N6O B064654 Vofopitant dihydrochloride CAS No. 168266-51-1

Vofopitant dihydrochloride

Katalognummer: B064654
CAS-Nummer: 168266-51-1
Molekulargewicht: 505.4 g/mol
InChI-Schlüssel: YVNRXILPJNISEM-FFUVTKDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

Vofopitant dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl or piperidine rings .

Biologische Aktivität

Vofopitant dihydrochloride, also known as GR 205171A, is a selective neurokinin-1 (NK1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of nausea and vomiting. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Overview of this compound

  • Chemical Name : this compound
  • CAS Number : 168266-51-1
  • Molecular Formula : C₁₈H₂₃Cl₂F₃N₄O
  • Mechanism of Action : Vofopitant acts by selectively binding to the NK1 receptor, inhibiting the action of substance P, a neuropeptide involved in the emetic response and various physiological processes.

Vofopitant's primary action is as an antagonist at the NK1 receptor. By blocking this receptor, it interferes with the signaling pathways activated by substance P, which is implicated in pain perception, stress responses, and nausea. The inhibition of NK1 receptor activity leads to:

  • Reduction in Nausea and Vomiting : Particularly effective in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) .
  • Potential Anxiolytic Effects : Some studies suggest that NK1 antagonists may have anxiolytic properties due to their influence on stress-related pathways .

Anti-emetic Efficacy

Vofopitant has been studied extensively for its anti-emetic properties. In clinical trials, it has demonstrated significant efficacy when used alone or in combination with other anti-emetic agents such as ondansetron. For instance:

  • A study involving 702 patients undergoing gynecological surgeries showed that patients receiving a combination of ondansetron and vofopitant had a significantly higher complete response rate (59-62%) compared to those receiving ondansetron alone (40%) within the first 24 hours post-surgery .

Pharmacokinetics

The pharmacokinetic profile of vofopitant indicates favorable absorption and bioavailability characteristics:

  • Bioavailability : Approximately 65% .
  • Half-life : Ranges from 9 to 12 hours, allowing for effective dosing schedules.

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of vofopitant. Notable findings include:

StudyPopulationTreatmentOutcome
Gardner et al. (1996)Healthy volunteersVofopitant vs. placeboSignificant reduction in emesis compared to placebo
Phase II StudyPremenopausal womenOndansetron + VofopitantHigher complete response rate (59-62%) vs. ondansetron alone (40%)
PTSD StudyAdults with PTSDVofopitantPotential benefits in managing PTSD symptoms

Mechanistic Insights

Research has shown that NK1 receptor antagonism can modulate various biological functions beyond emesis:

  • Immune Response Modulation : NK1 receptors are involved in immune system functions; thus, antagonists like vofopitant may influence inflammatory responses .
  • Neurotransmitter Release : The inhibition of NK1 receptors can alter neurotransmitter dynamics, potentially affecting mood and anxiety disorders .

Safety Profile

While vofopitant is generally well tolerated, some adverse effects have been reported:

  • Common side effects include headache, dizziness, and gastrointestinal disturbances such as constipation .
  • Caution is advised regarding prolonged exposure due to potential organ damage or eye injuries noted in animal studies .

Eigenschaften

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRXILPJNISEM-FFUVTKDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168538
Record name Vofopitant dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168266-51-1
Record name Vofopitant dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vofopitant dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-CIS)-N-[[2-METHOXY-5-[5-(TRIFLUOROMETHYL)-1H-TETRAZOL-1-YL]PHENYL]METHYL]-2-PHENYL-3-PIPERIDINAMINE DIHYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VOFOPITANT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53187BIJ00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vofopitant dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vofopitant dihydrochloride
Reactant of Route 3
Vofopitant dihydrochloride
Reactant of Route 4
Vofopitant dihydrochloride
Reactant of Route 5
Vofopitant dihydrochloride
Reactant of Route 6
Vofopitant dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.